molecular formula C23H22N6O2S B2514973 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide CAS No. 1105238-14-9

4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide

Cat. No.: B2514973
CAS No.: 1105238-14-9
M. Wt: 446.53
InChI Key: GORXILGUERTBEZ-UHFFFAOYSA-N
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Description

4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C23H22N6O2S and its molecular weight is 446.53. The purity is usually 95%.
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Biological Activity

The compound 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide , known by its CAS number 1105203-31-3 , is a novel pyrazolo[3,4-d]pyridazine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its synthesis, biological activity, and implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N5OSC_{22}H_{20}N_{5}OS, with a molecular weight of 421.5 g/mol . The structure features a complex arrangement with a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological properties.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyrazolo derivatives against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibition of cell proliferation in human breast cancer (MCF-7) and leukemia (K562) cell lines. The mechanisms often involve the induction of apoptosis through pathways such as caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis via caspase activation
Similar Pyrazolo DerivativeK56210PARP cleavage and cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key proteins involved in cell proliferation such as proliferating cell nuclear antigen (PCNA).
  • Microtubule Disruption : Similar compounds have shown to affect microtubule dynamics, leading to autophagy and cell death .

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • A study on a structurally similar pyrazolo compound indicated significant cytotoxicity against multiple cancer lines, with mechanisms involving both apoptotic and autophagic pathways.
  • Another investigation focused on the pharmacokinetics and toxicity profiles of pyrazolo derivatives, suggesting favorable characteristics that support further development as therapeutic agents.

Research Findings

Recent research has established that modifications at various positions on the pyrazolo ring can significantly alter biological activity. For example:

  • Substituents at the 4-position often enhance antiproliferative effects.
  • The presence of electron-withdrawing or bulky groups can modulate receptor interactions and bioavailability.

Table 2: Structural Variations and Their Impact on Biological Activity

Structural ModificationEffect on Activity
Methyl group at 4-positionIncreased antiproliferative activity
Bulky substituentsReduced efficacy in some cases

Properties

IUPAC Name

4-[[2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c1-13-4-9-18(10-14(13)2)29-21-19(11-25-29)15(3)27-28-23(21)32-12-20(30)26-17-7-5-16(6-8-17)22(24)31/h4-11H,12H2,1-3H3,(H2,24,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORXILGUERTBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC=C(C=C4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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